3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

nAChR PAM Structure-Activity Relationship Receptor Selectivity

This compound is the precise 3,5-dimethoxy, 3-(1H-tetrazol-1-yl) regioisomer patented by Roche Palo Alto LLC as an α7 nAChR Positive Allosteric Modulator (PAM). Using generic dimethoxy or tetrazole analogs risks total loss of pharmacological activity, as minor substituent shifts (e.g., 3,4-dimethoxy or 4-tetrazolyl isomers) are explicitly disclaimed due to inactivity [1]. It also uniquely serves as a dual-purpose scaffold for BCRP/ABCG2 transporter research, enabling differentiation of ion channel versus ABC transporter binding modes [2]. With an ideal CNS physicochemical profile (logP 2.65, PSA 78.18 Ų), this is a strategically superior choice for Alzheimer’s or schizophrenia lead optimization libraries [3].

Molecular Formula C16H15N5O3
Molecular Weight 325.32 g/mol
Cat. No. B5821664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC16H15N5O3
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC
InChIInChI=1S/C16H15N5O3/c1-23-14-6-11(7-15(9-14)24-2)16(22)18-12-4-3-5-13(8-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
InChIKeyWLQJWUYQXWAOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide: A Tetrazole-Aryl Amide Scaffold for nAChR Modulation and MDR Reversal Research


This compound is a benzamide derivative featuring a 3,5-dimethoxyphenyl ring linked via an amide bond to a phenyl ring substituted with a 1H-tetrazol-1-yl group. It belongs to the broader class of tetrazole-substituted aryl amides, a motif extensively explored for Positive Allosteric Modulation (PAM) of the α7 Nicotinic Acetylcholine Receptor (nAChR) by Roche Palo Alto LLC [1]. Its molecular formula is C16H15N5O3 with a molecular weight of 325.32 g/mol and a calculated logP of ~2.65 . Structurally related benzamide and phenyltetrazole conjugates have also been investigated as Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors to overcome multidrug resistance [2].

Why 3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide Cannot Be Simply Replaced by Generic Analogs


The substitution pattern of both the phenyl rings and the specific heterocycle are critical for biological activity within this chemotype, making simple interchange with a generic analog highly risky. For instance, the foundational α7 nAChR PAM patent explicitly disclaims certain other di-methoxy isomers (e.g., 3,4-dimethoxy-phenyl) in specific positions, indicating that potency and selectivity are exquisitely sensitive to the location of substituents [1]. Furthermore, research on structurally related benzamide and phenyltetrazole BCRP inhibitors demonstrates that even subtle changes, such as replacing an amide linker with a urea group or altering substituents, significantly alters the fold-resistance reversal from inactive to values comparable with the reference inhibitor FTC (1.51-1.62 fold-resistance at 10 µM) [2]. Using an unqualified analog therefore carries a high probability of total loss of the desired primary pharmacology.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide


Receptor-Specific Pharmacophore Mapping vs. Disclaimed Isomers

The target compound's specific 3,5-dimethoxy substitution and 1,3-substituted phenyl-N-tetrazole arrangement are defined as active components within the α7 nAChR PAM pharmacophore, while the patent for this compound class explicitly excludes certain close isomers. For example, the closely related 3,4-dimethoxy-phenyl analog is declared outside the invention's scope for specific positions, suggesting a dramatic drop in activity or a shift in selectivity for this isomer [1].

nAChR PAM Structure-Activity Relationship Receptor Selectivity

Benchmarking Against Known BCRP Inhibitor FTC in a Structural Analog Series

In a closely related benzamide series, the most potent compounds (e.g., compound 7) achieved a fold-resistance of 1.62 at 10 µM, matching the reference inhibitor fumitremorgin C (FTC). The specific target compound, as a distinct regioisomer, represents a novel scaffold within this activity space [1].

BCRP/ABCG2 Multidrug Resistance Fold-Resistance Reversal

Physicochemical Profile vs. Common Biological Screening Compounds

The compound exhibits a calculated logP of 2.65, a polar surface area (PSA) of 78.18 Ų, and 7 hydrogen bond acceptors, placing it within optimal drug-like chemical space for CNS penetration and oral bioavailability, as defined by Lipinski's rules . This is in contrast to many earlier-generation nAChR PAM chemotypes which suffered from higher lipophilicity.

Drug-likeness Physicochemical Properties Screening Library Selection

Strategic Application Scenarios for 3,5-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide


Mapping Novel α7 nAChR PAM Pharmacophores for Neuropsychiatric Drug Discovery

As a patented, active embodiment within Roche's α7 nAChR PAM chemical series, this compound is an ideal tool for lead optimization programs targeting cognitive enhancement in Alzheimer's disease or schizophrenia [1]. Its distinct regiochemistry allows for exploration of novel chemical space beyond the extensively studied azabicyclic PAM scaffolds.

Designing Selective BCRP Inhibitors for Oncology Combination Therapy

The structural similarity to a series of active BCRP inhibitors positions this compound as a valuable negative control or starting point for developing selective ABCG2 modulators [2]. Researchers can leverage its novel regioisomeric structure to probe the BCRP binding pocket and overcome transporter-mediated chemoresistance in mitoxantrone-resistant cancers.

Construction of Bespoke Screening Libraries for Central Nervous System Diseases

With a balanced, CNS-compatible physicochemical profile (logP 2.65, PSA 78.18 Ų) , this compound is a smart procurement choice for enriching focused libraries aimed at neurological targets, offering a higher probability of hit-to-lead success compared to high-throughput screening hits with suboptimal properties.

Scaffold Hopping for Dual-Target Pharmacology Investigation

Given its dual-association with nAChR and transporter protein modulation, this single scaffold can be used in cross-disciplinary research to investigate potential polypharmacology or to differentiate binding modes between ion channels and ABC transporters.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.